molecular formula C14H15ClN2O B11858911 2-(4-Chlorophenyl)-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one CAS No. 62582-89-2

2-(4-Chlorophenyl)-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one

Cat. No.: B11858911
CAS No.: 62582-89-2
M. Wt: 262.73 g/mol
InChI Key: ANMWTJCSNBTPAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one is an organic compound with a complex structure that includes a chlorophenyl group and a hexahydroquinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one typically involves the reaction of 4-chlorobenzaldehyde with cyclohexanone in the presence of ammonium acetate. The reaction is carried out under reflux conditions, leading to the formation of the desired product through a series of condensation and cyclization steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various quinazolinone and dihydroquinazolinone derivatives, which can have different functional groups depending on the reagents used.

Scientific Research Applications

2-(4-Chlorophenyl)-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-1,2,3,4-tetrahydroquinazolin-4-one
  • 2-(4-Chlorophenyl)-3,4-dihydroquinazolin-4-one

Uniqueness

2-(4-Chlorophenyl)-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one is unique due to its hexahydroquinazolinone core, which provides distinct chemical and biological properties compared to its similar compounds.

Properties

CAS No.

62582-89-2

Molecular Formula

C14H15ClN2O

Molecular Weight

262.73 g/mol

IUPAC Name

2-(4-chlorophenyl)-2,3,5,6,7,8-hexahydro-1H-quinazolin-4-one

InChI

InChI=1S/C14H15ClN2O/c15-10-7-5-9(6-8-10)13-16-12-4-2-1-3-11(12)14(18)17-13/h5-8,13,16H,1-4H2,(H,17,18)

InChI Key

ANMWTJCSNBTPAG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.